molecular formula C25H24N2O2 B2791466 (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one CAS No. 341964-34-9

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one

Katalognummer B2791466
CAS-Nummer: 341964-34-9
Molekulargewicht: 384.479
InChI-Schlüssel: FDHQQABWCGWZEO-RWEWTDSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolinone derivatives and has been shown to inhibit the activity of several kinases, including p38 MAPK, a key regulator of inflammation and stress response pathways.

Wirkmechanismus

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one inhibits the activity of several kinases, including p38 MAPK, which plays a key role in inflammation and stress response pathways. By inhibiting p38 MAPK activity, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and prevents the activation of transcription factors, such as NF-κB and AP-1. In addition, this compound has been shown to inhibit the activity of other kinases, such as JNK and ERK, which are also involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and protecting neurons from damage. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and prevent the activation of transcription factors, such as NF-κB and AP-1. In addition, this compound has been shown to inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has been shown to protect neurons from damage in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has several advantages for lab experiments, including its small size, good solubility, and high potency. However, this compound also has some limitations, including its potential off-target effects and limited selectivity for p38 MAPK. In addition, this compound may have different effects in different animal models or cell lines, depending on the specific disease or condition being studied.

Zukünftige Richtungen

There are several future directions for the study of (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one, including further exploration of its therapeutic potential in various diseases, such as inflammation, cancer, and neurological disorders. In addition, future studies could focus on improving the selectivity and potency of this compound, as well as identifying potential biomarkers for patient selection and monitoring. Furthermore, this compound could be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, this compound could be modified to develop new derivatives with improved pharmacokinetic properties and reduced toxicity.

Synthesemethoden

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one can be synthesized by several methods, including the reaction of 4-tert-butylphenylhydrazine with 2-bromoacetophenone, followed by the reaction with 3-phenylindole-2,3-dione. Another method involves the reaction of 4-tert-butylphenylhydrazine with 3-phenylindole-2,3-dione, followed by the reaction with 2-bromoacetophenone. Both methods result in the formation of the desired product with good yields.

Wissenschaftliche Forschungsanwendungen

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. Inflammation is a complex physiological response to injury or infection, and p38 MAPK is a key regulator of this process. This compound has been shown to inhibit p38 MAPK activity and reduce inflammation in several animal models, including rheumatoid arthritis, asthma, and colitis. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-25(2,3)19-15-13-18(14-16-19)17-29-26-23-21-11-7-8-12-22(21)27(24(23)28)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHQQABWCGWZEO-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.